An In-Depth Technical Guide to 2-bromo-N-pentylbenzenesulfonamide (CAS 951883-99-1) for Chemical Research and Drug Discovery
An In-Depth Technical Guide to 2-bromo-N-pentylbenzenesulfonamide (CAS 951883-99-1) for Chemical Research and Drug Discovery
Abstract: This document provides a comprehensive technical overview of 2-bromo-N-pentylbenzenesulfonamide, a halogenated aromatic sulfonamide. The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] This guide, designed for researchers, chemists, and drug development professionals, delineates the compound's physicochemical properties, provides a detailed, field-proven synthetic protocol with mechanistic insights, explores its chemical reactivity for further derivatization, and discusses its potential applications based on the well-established biological activities of the broader sulfonamide class. Emphasis is placed on experimental causality, self-validating protocols, and authoritative grounding to ensure both scientific integrity and practical utility.
Introduction to the Aromatic Sulfonamide Scaffold
The benzenesulfonamide moiety is a privileged scaffold in drug discovery, renowned for its diverse biological activities.[2] Its ability to act as a stable, non-hydrolyzable transition-state mimic for tetrahedral intermediates allows it to bind effectively to various enzyme active sites. Historically, sulfonamides were the first broadly effective systemic antibacterials, paving the way for the antibiotic revolution.[3] Beyond this, the scaffold is integral to drugs exhibiting diuretic, hypoglycemic, anti-inflammatory, and anticancer properties.[1][2] The introduction of a bromine atom on the phenyl ring, as in 2-bromo-N-pentylbenzenesulfonamide, provides a valuable synthetic handle for further molecular elaboration through modern cross-coupling reactions, significantly expanding its potential as a versatile building block for creating novel chemical entities.
Physicochemical Properties and Structural Information
2-bromo-N-pentylbenzenesulfonamide is a specific N-alkylated, ortho-brominated benzenesulfonamide. Its core properties are summarized below.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 951883-99-1 | [4][5][6] |
| Molecular Formula | C₁₁H₁₆BrNO₂S | [4][5][6][7] |
| Molecular Weight | 306.22 g/mol | [4][6] |
| Synonyms | n-pentyl 2-bromobenzenesulfonamide | [5][7] |
| SMILES | O=S(C1=CC=CC=C1Br)(NCCCCC)=O | [4] |
| Appearance | Inferred to be a white to off-white or brown solid, typical for related compounds. | [8] |
| Storage | Sealed in a dry environment at 2-8°C. |[4] |
Synthesis and Purification Protocol
The most direct and reliable synthesis of 2-bromo-N-pentylbenzenesulfonamide involves the nucleophilic substitution reaction between 2-bromobenzenesulfonyl chloride and pentylamine. This is a standard and widely applied method for the formation of N-substituted sulfonamides.[9][10]
Retrosynthetic Analysis & Workflow
The synthesis is conceptually straightforward, disconnecting the S-N bond to reveal the two key starting materials. The overall workflow involves the reaction, a liquid-liquid extraction workup to remove byproducts and unreacted starting materials, and a final purification step, typically by column chromatography.
Detailed Experimental Protocol
This protocol is based on established methods for sulfonamide synthesis.[9]
Materials:
-
2-Bromobenzenesulfonyl chloride (1.0 eq)
-
Pentylamine (1.05 eq)
-
Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve pentylamine (1.05 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Causality: Pentylamine is the nucleophile. Pyridine is a mild, non-nucleophilic base used to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the pentylamine starting material, which would render it non-nucleophilic.
-
-
Addition of Sulfonyl Chloride: Cool the solution to 0°C using an ice bath. Dissolve 2-bromobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution.
-
Causality: The reaction is exothermic. Cooling to 0°C helps to control the reaction rate, prevent side reactions, and ensure safety. A dropwise addition maintains this control.
-
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-12 hours.
-
Self-Validation: The reaction progress should be monitored by Thin-Layer Chromatography (TLC). A complete reaction is indicated by the consumption of the limiting reagent (typically the sulfonyl chloride).
-
-
Aqueous Workup: a. Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel. Extract the organic layer.
- Causality: The acid wash removes the excess pyridine base and any remaining pentylamine by converting them into their water-soluble hydrochloride salts. b. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.
- Causality: The bicarbonate wash neutralizes any residual acid. The brine wash begins the drying process by removing the bulk of the dissolved water from the organic layer.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-bromo-N-pentylbenzenesulfonamide.
Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the presence of the pentyl chain and the substitution pattern on the aromatic ring.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a bromine-containing compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the S=O stretches of the sulfonamide (typically ~1350 and 1160 cm⁻¹) and the N-H stretch (if present and not fully substituted).
Chemical Reactivity and Derivatization Potential
The structure of 2-bromo-N-pentylbenzenesulfonamide offers multiple sites for further chemical modification, making it a valuable intermediate for building molecular libraries.
-
C-Br Bond Reactivity: The ortho-bromine atom is the most versatile site for modification. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl, heteroaryl, or vinyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds, leading to more complex aniline derivatives.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.
-
-
N-H Bond Reactivity: The sulfonamide proton is acidic and can be removed by a suitable base. The resulting anion can be alkylated or acylated to generate N,N-disubstituted sulfonamides, which can be important for modulating physicochemical properties like lipophilicity and hydrogen bonding capacity.
Potential Applications in Drug Development
While specific biological data for 2-bromo-N-pentylbenzenesulfonamide is not widely published, its structural class is extensively validated in pharmacology.[11]
-
Antibacterial Agents: As a sulfonamide, its primary potential lies in antibacterial research. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folic acid synthesis.[3] This bacteriostatic mechanism starves bacteria of essential folate, inhibiting their growth and proliferation.[3][12]
-
Enzyme Inhibitors: The sulfonamide moiety is a known zinc-binding group and features prominently in carbonic anhydrase inhibitors (used for glaucoma) and matrix metalloproteinase (MMP) inhibitors.[2]
-
Scaffold for Diverse Targets: The ability to easily derivatize this compound at the bromine position allows for its use as a starting point to probe structure-activity relationships (SAR) for a multitude of targets, including COX-2 inhibitors (for inflammation), kinase inhibitors, and other targets in oncology and virology.[2][3]
Safety, Handling, and Storage
No specific safety data sheet (SDS) for 2-bromo-N-pentylbenzenesulfonamide is publicly available. Therefore, a conservative approach based on the hazards of its precursors and related compounds is mandatory. The primary precursor, 2-bromobenzenesulfonyl chloride, is corrosive and moisture-sensitive.[13] Related brominated sulfonamides are classified as skin and eye irritants.[14][15]
Table 2: Recommended Handling and Personal Protective Equipment (PPE)
| Precaution | Rationale and Recommended Action |
|---|---|
| Engineering Controls | To minimize inhalation risk. Action: Always handle in a certified chemical fume hood.[8] Ensure eyewash stations and safety showers are accessible.[14] |
| Eye/Face Protection | To prevent contact with corrosive/irritating materials. Action: Wear chemical safety goggles or a face shield.[14] |
| Skin Protection | To prevent skin irritation or burns. Action: Wear a lab coat and chemically resistant gloves (e.g., nitrile). Change gloves immediately if contaminated.[13][16] |
| Respiratory Protection | Not typically required if handled in a fume hood. Use a NIOSH-approved respirator if handling large quantities or if engineering controls are inadequate. |
| Handling | Avoid generating dust. Do not get in eyes, on skin, or on clothing.[14] Wash hands thoroughly after handling.[16] |
| Storage | To maintain chemical integrity and prevent accidental exposure. Action: Store in a tightly closed container in a cool, dry, well-ventilated area.[14] Recommended temperature is 2-8°C.[4] |
Conclusion
2-bromo-N-pentylbenzenesulfonamide is a well-defined chemical entity with significant potential for researchers in organic synthesis and medicinal chemistry. Its straightforward synthesis from commercially available precursors and the versatility of its structural motifs—the biologically active sulfonamide core and the synthetically tractable aryl bromide—make it an attractive starting point for the development of new chemical probes and therapeutic leads. Adherence to rigorous safety protocols is essential when handling this compound and its synthetic precursors.
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